molecular formula C10H12 B1585249 4-Phenyl-1-butene CAS No. 768-56-9

4-Phenyl-1-butene

Cat. No. B1585249
Key on ui cas rn: 768-56-9
M. Wt: 132.2 g/mol
InChI Key: PBGVMIDTGGTBFS-UHFFFAOYSA-N
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Patent
US09242954B2

Procedure details

A modified procedure of Woodward was used (Bernier, D. et al., The Journal of Organic Chemistry 2008, 73, 4229). A stirred solution of 4-phenyl-1-butene 62 (500 mg, 568 μl, 3.78 mmol) in CH2Cl2 (20 ml) was cooled to 0° C. m-CPBA (816 mg, 4.73 mmol) was added as a solid and the reaction mixture was stirred at 0° C. for 1.5 h, then r.t. for 24 h. The reaction mixture was poured into saturated K2CO3 solution (50 ml) and extracted with CH2Cl2 (2×50 ml). The combined organic phases were washed with saturated K2CO3 solution (50 ml) before being dried (MgSO4), filtered and concentrated to give a clear colourless liquid. This material was purified by column chromatography, eluting with petrol/EtOAc (9:1), to give the epoxide 61 (10.2 g, 91%) as a clear colourless liquid. The 1H, 13C, and IR data were consistent with the literature (Mitchell, J. M. et al., Journal of the American Chemical Society 2001, 123, 862; Elings, J. A. et al., European Journal of Organic Chemistry 1999, 1999, 837).
Quantity
568 μL
Type
reactant
Reaction Step One
Quantity
816 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH:9]=[CH2:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1C=C(Cl)C=C(C(OO)=[O:19])C=1.C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[CH2:8]([CH:9]1[CH2:10][O:19]1)[CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
568 μL
Type
reactant
Smiles
C1(=CC=CC=C1)CCC=C
Name
Quantity
816 mg
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added as a solid
WAIT
Type
WAIT
Details
r.t. for 24 h
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×50 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated K2CO3 solution (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a clear colourless liquid
CUSTOM
Type
CUSTOM
Details
This material was purified by column chromatography
WASH
Type
WASH
Details
eluting with petrol/EtOAc (9:1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(CC1=CC=CC=C1)C1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 1820.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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